

# Application Note: Quantitative Analysis of Dasatinib in Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Dasatinib-d8	
Cat. No.:	B023192	Get Quote

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### **Abstract**

This application note details a robust and sensitive method for the quantitative analysis of Dasatinib in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs **Dasatinib-d8** as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique. The described method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research applications involving Dasatinib.

## Introduction

Dasatinib is a potent, orally administered small-molecule inhibitor of multiple tyrosine kinases. It is primarily indicated for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1][2] Dasatinib exerts its therapeutic effect by inhibiting the BCR-ABL fusion protein and the Src family of kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation and survival.[3][4] Accurate measurement of Dasatinib concentrations in plasma is crucial for optimizing dosing regimens, assessing patient adherence, and understanding its pharmacokinetic profile. This document provides a detailed protocol for the quantification of Dasatinib in plasma using a validated LC-MS/MS method with **Dasatinib-d8** as the internal standard.



## **Principle of the Method**

The analytical method involves the extraction of Dasatinib and its deuterated internal standard, **Dasatinib-d8**, from human plasma via protein precipitation. The separated supernatant is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for Dasatinib and **Dasatinib-d8**.

## **Materials and Reagents**

- Analytes: Dasatinib, Dasatinib-d8 (Internal Standard)
- Solvents: HPLC-grade methanol, acetonitrile, and water; Formic acid
- Plasma: K2EDTA drug-free human plasma
- Equipment:
  - Liquid chromatograph (LC) system
  - Triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
  - Analytical column (e.g., Waters Atlantis dC18, 75 x 4.6 mm, 3.5 μm)[5]
  - Microcentrifuge
  - Vortex mixer
  - Precision pipettes and tips

# Experimental Protocols Preparation of Stock and Working Solutions

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dasatinib and
 Dasatinib-d8 in methanol.



- Working Standard Solutions: Prepare serial dilutions of the Dasatinib stock solution in a
  mixture of methanol and water (e.g., 50:50 v/v) to create working standards for calibration
  curve and quality control samples.
- Internal Standard (IS) Working Solution: Dilute the Dasatinib-d8 stock solution in methanol to a final concentration (e.g., 0.4 μg/mL).[5]

# Preparation of Calibration Standards and Quality Control (QC) Samples

- Spike blank human plasma with the appropriate Dasatinib working standard solutions to prepare a series of calibration standards. A typical calibration curve range is 1-400 ng/mL.[5]
- Prepare at least three levels of QC samples (low, medium, and high) in blank human plasma in the same manner as the calibration standards.

## **Sample Preparation (Protein Precipitation)**

- Pipette 200 μL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.[5]
- Add 50 μL of the Dasatinib-d8 internal standard working solution.[5]
- Add a protein precipitating agent, such as methanol containing 0.1% formic acid.
- Vortex the mixture thoroughly for approximately 1 minute.
- Centrifuge the tubes at high speed (e.g., 5500 rpm) for 10 minutes to pellet the precipitated proteins.[5]
- Carefully transfer a portion of the clear supernatant to an autosampler vial.
- Inject an aliquot (e.g., 20 μL) into the LC-MS/MS system for analysis.[5]

## LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters



Parameter	Value
Column	Waters Atlantis dC18 (75 x 4.6 mm, 3.5 μm)[5]
Mobile Phase	Methanol:Water (60:40 v/v) with 0.1% Formic Acid[5]
Flow Rate	0.7 mL/min[5]
Injection Volume	20 μL[5]
Column Temperature	45°C
Run Time	3 minutes[5]

#### Mass Spectrometry (MS) Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[5]
MRM Transition (Dasatinib)	m/z 488.1 > 401.1[5]
MRM Transition (Dasatinib-d8)	m/z 496.15 > 406.1[5]
Nebulizing Gas Flow	2.5 L/min[5]
Drying Gas Flow	15 L/min[5]
ESI Voltage	5500 V[5]

## **Data Analysis**

The concentration of Dasatinib in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding nominal concentrations. The concentrations of Dasatinib in the QC and unknown samples are then interpolated from this calibration curve using a linear regression model.

# **Method Validation Summary**



The described method has been validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.

Table 1: Linearity and Range

Analyte	Range (ng/mL)	Correlation Coefficient (r²)
Dasatinib	1 - 400	> 0.99

Table 2: Precision and Accuracy

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
Low	3	< 6.2	< 7.0	88.2 - 105.8
Medium	160	< 5.3	< 5.3	91.0 - 109.0
High	320	< 5.3	< 5.3	91.0 - 109.0

Data adapted from published literature.[6][7]

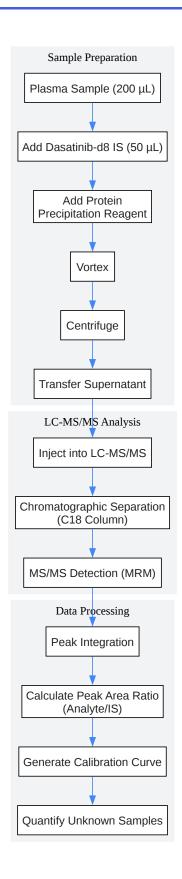
Table 3: Recovery and Matrix Effect

QC Level	Concentration (ng/mL)	Mean Recovery (%)
Low	3	~113
Medium	160	~106
High	320	~108

Data adapted from published literature.[5] The use of a deuterated internal standard effectively compensates for any potential matrix effects.[5]

# **Visualizations**

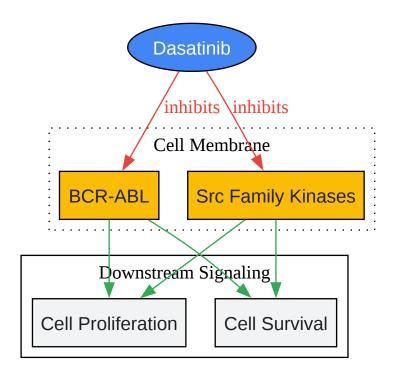




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Caption: Workflow for Dasatinib analysis in plasma.





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Caption: Dasatinib's inhibitory signaling pathway.

## **Conclusion**

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative determination of Dasatinib in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard contribute to the method's robustness and accuracy, making it an invaluable tool for clinical and pharmacological research.

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